

An In-depth Technical Guide to the Aromatic Isomers of C₁₀H₁₄

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Compound of Interest

Compound Name: 1-Ethyl-2,3-dimethylbenzene

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the aromatic isomers of C₁₀H₁₄, a group of hydrocarbons with significant applications in the chemical and pharmaceutical industries. This document outlines their physical properties, synthesis methodologies, and key structural distinctions, presenting the information in a clear and accessible format for technical audiences.

Isomer Identification and Classification

The aromatic isomers of C₁₀H₁₄ are a diverse group of compounds based on a benzene ring substituted with various alkyl groups. These can be broadly categorized into the following families:

- **Butylbenzenes:** Featuring a single butyl group attached to the benzene ring. This family has four isomers: n-butylbenzene, sec-butylbenzene, isobutylbenzene, and tert-butylbenzene.
- **Cymenes (Isopropyltoluenes):** Characterized by one methyl group and one isopropyl group on the benzene ring. There are three positional isomers: ortho-cymene, meta-cymene, and para-cymene.^[1]
- **Diethylbenzenes:** Containing two ethyl groups attached to the benzene ring. This family includes three isomers: 1,2-diethylbenzene (ortho), 1,3-diethylbenzene (meta), and 1,4-diethylbenzene (para).^[2]

- Propyltoluenes (Methylpropylbenzenes): With one methyl and one propyl group on the benzene ring. This category has three positional isomers for the n-propyl group and two for the isopropyl group (cymenes).
- Ethylxylenes (Ethyldimethylbenzenes): Featuring one ethyl group and two methyl groups on the benzene ring. Several positional isomers exist.
- Tetramethylbenzenes: Characterized by four methyl groups attached to the benzene ring. The three isomers are 1,2,3,4-tetramethylbenzene (Prehnitene), 1,2,3,5-tetramethylbenzene (Isodurene), and 1,2,4,5-tetramethylbenzene (Durene).

Quantitative Data Summary

The physical properties of these isomers are crucial for their separation, identification, and application. The following tables summarize key quantitative data for various C₁₀H₁₄ aromatic isomers.

Table 1: Physical Properties of Butylbenzene Isomers

Isomer	IUPAC Name	CAS Number	Melting Point (°C)	Boiling Point (°C)	Density (g/cm ³)	Refractive Index
n-Butylbenzene	1-Phenylbutane	104-51-8	-87.9	183.3	0.8601 (20 °C)	1.4898 (20 °C)
sec-Butylbenzene	(Butan-2-yl)benzene	135-98-8	-75.5	174	0.863 (25 °C)	1.4901 (20 °C)
Isobutylbenzene	1-Methyl-2-phenylpropane	538-93-2	-51.5	172.8	0.853 (20 °C)	1.4862 (20 °C)
tert-Butylbenzene	2-Methyl-2-phenylpropane	98-06-6	-57.8	169.1	0.866 (20 °C)	1.4927 (20 °C)

Table 2: Physical Properties of Cymene Isomers

Isomer	IUPAC Name	CAS Number	Melting Point (°C)	Boiling Point (°C)	Density (g/cm³)	Refractive Index
o-Cymene	1-Isopropyl-2-methylbenzene	527-84-4	-71.5	178	0.880 (20 °C)	1.5000 (20 °C)[3]
m-Cymene	1-Isopropyl-3-methylbenzene	535-77-3	-63.8	175	0.860 (20 °C)	1.4920 (20 °C)[4]
p-Cymene	1-Isopropyl-4-methylbenzene	99-87-6	-68	177	0.857 (20 °C)	1.4900 (20 °C)[5]

Table 3: Physical Properties of Diethylbenzene Isomers

Isomer	IUPAC Name	CAS Number	Melting Point (°C)	Boiling Point (°C)	Density (g/cm³)	Refractive Index
1,2-Diethylbenzene	1,2-Diethylbenzene	135-01-3	-31.2	184	0.880 (20 °C)	1.5035 (20 °C)
1,3-Diethylbenzene	1,3-Diethylbenzene	141-93-5	-83.9	181.1	0.862 (20 °C)	1.4955 (20 °C)
1,4-Diethylbenzene	1,4-Diethylbenzene	105-05-5	-42.8	183.7	0.862 (20 °C)	1.4953 (20 °C)

Table 4: Physical Properties of Propyltoluene Isomers

Isomer	IUPAC Name	CAS Number	Melting Point (°C)	Boiling Point (°C)	Density (g/cm ³)	Refractive Index
1-Methyl-2-propylbenzene	1-Methyl-2-propylbenzene	1074-17-5	-60.3[6]	185[7]	0.876 (20 °C)	1.4990 (20 °C)[7]
1-Methyl-3-propylbenzene	1-Methyl-3-propylbenzene	1074-43-7	-83[8]	182[8]	0.860 (20 °C)[9]	1.4940 (20 °C)[8]
1-Methyl-4-propylbenzene	1-Methyl-4-propylbenzene	1074-55-1	-63.6[10]	183.4[11]	0.862 (20 °C)[12]	1.4940 (20 °C)[12]

Table 5: Physical Properties of Ethyldimethylbenzene Isomers

Isomer	IUPAC Name	CAS Number	Melting Point (°C)	Boiling Point (°C)	Density (g/cm ³)	Refractive Index
1-Ethyl-2,3-dimethylbenzene	1-Ethyl-2,3-dimethylbenzene	933-98-2	-50[13]	184.4[14]	0.870 (20 °C)[13]	1.5030 (20 °C)[13]
1-Ethyl-2,4-dimethylbenzene	1-Ethyl-2,4-dimethylbenzene	874-41-9	-63[15]	188-189	0.869 (20 °C)[15]	1.5030 (20 °C)[15]
1-Ethyl-3,5-dimethylbenzene	1-Ethyl-3,5-dimethylbenzene	934-74-7	-84.3[16]	183.6[16]	0.861 (20 °C)[17]	1.4980 (20 °C)[17]

Table 6: Physical Properties of Tetramethylbenzene Isomers

Isomer	IUPAC Name	CAS Number	Melting Point (°C)	Boiling Point (°C)	Density (g/cm ³)	Refractive Index
Prehnitene	1,2,3,4-Tetramethylbenzene	488-23-3	-6.2	205	0.905 (20 °C)	1.5200 (20 °C)
Isodurene	1,2,3,5-Tetramethylbenzene	527-53-7	-23.7	198	0.890 (20 °C)	1.5130 (20 °C)
Durene	1,2,4,5-Tetramethylbenzene	95-93-2	79.2	196-198	0.888 (20 °C)	1.5140 (80 °C)

Experimental Protocols: Synthesis of C₁₀H₁₄ Aromatic Isomers

The synthesis of these isomers often employs classic organic reactions, with Friedel-Crafts alkylation being a cornerstone technique. Below are detailed methodologies for the synthesis of representative isomers.

Friedel-Crafts Alkylation: General Principle

This reaction involves the alkylation of an aromatic ring with an alkyl halide using a strong Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). The Lewis acid facilitates the formation of a carbocation from the alkyl halide, which then acts as an electrophile in an electrophilic aromatic substitution reaction.

General scheme of Friedel-Crafts Alkylation.

Synthesis of tert-Butylbenzene

Reaction: Benzene is alkylated with tert-butyl chloride in the presence of anhydrous aluminum chloride.

Experimental Protocol:

- **Apparatus Setup:** A round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a gas trap to handle the evolving hydrogen chloride gas.
- **Reactant Charging:** Anhydrous aluminum chloride (e.g., 50 g) and dry benzene (e.g., 175 ml) are added to the reaction flask.
- **Cooling:** The flask is cooled in an ice-salt bath to a temperature of 0-5 °C.
- **Addition of Alkyl Halide:** tert-Butyl chloride (e.g., 50 g) is added dropwise from the dropping funnel over several hours while maintaining the low temperature and constant stirring.
- **Reaction Quenching:** After the addition is complete, the reaction is stirred for an additional hour. The reaction mixture is then quenched by the slow addition of crushed ice.
- **Work-up:** Cold water is added to decompose the intermediate complex. The mixture is then subjected to steam distillation.
- **Extraction and Purification:** The organic layer is separated, and the aqueous layer is extracted with a suitable solvent like ether. The combined organic extracts are dried over an anhydrous drying agent (e.g., calcium chloride) and purified by fractional distillation. The fraction boiling at approximately 167 °C is collected as pure tert-butylbenzene.

Synthesis of Isobutylbenzene

Method 1: Wolff-Kishner Reduction of Isobutyrophenone

Reaction: Isobutyrophenone is reduced using hydrazine hydrate in a basic medium.

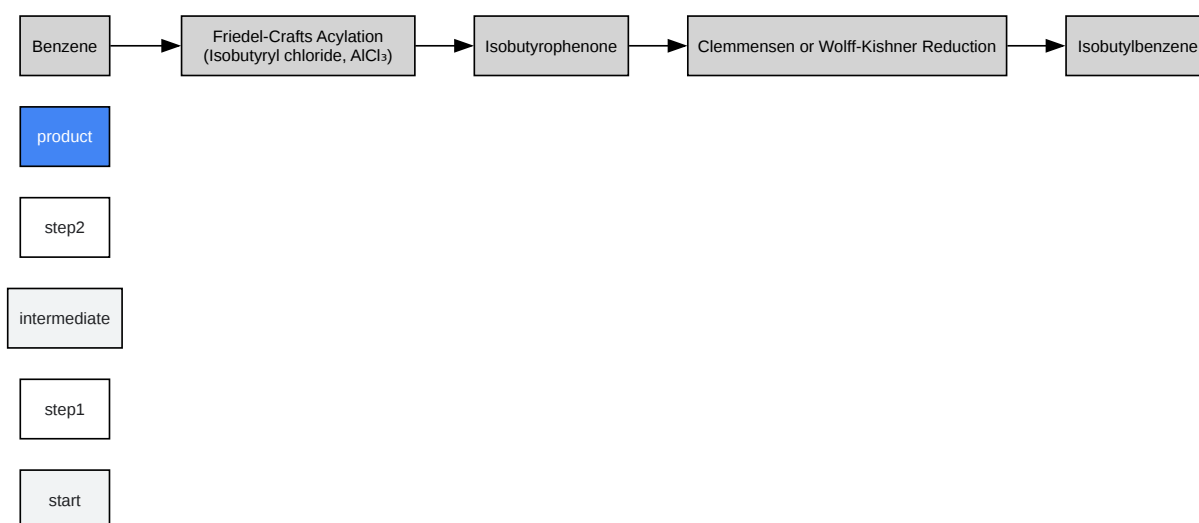
Experimental Protocol:

- **Reactant Mixture:** Isobutyrophenone is mixed with hydrazine hydrate and a strong base (e.g., potassium hydroxide) in a high-boiling solvent like glycerol.
- **Reflux:** The mixture is heated to reflux (typically 150-200 °C) for several hours.
- **Work-up:** After cooling, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., pentane).

- Purification: The organic layer is washed with dilute acid and then water, dried over an anhydrous salt, and the solvent is removed by distillation. The resulting crude product is purified by distillation to yield isobutylbenzene.

Method 2: Friedel-Crafts Acylation followed by Reduction

This two-step synthesis provides an alternative route.



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Two-step synthesis of Isobutylbenzene.

Synthesis of Durene (1,2,4,5-Tetramethylbenzene)

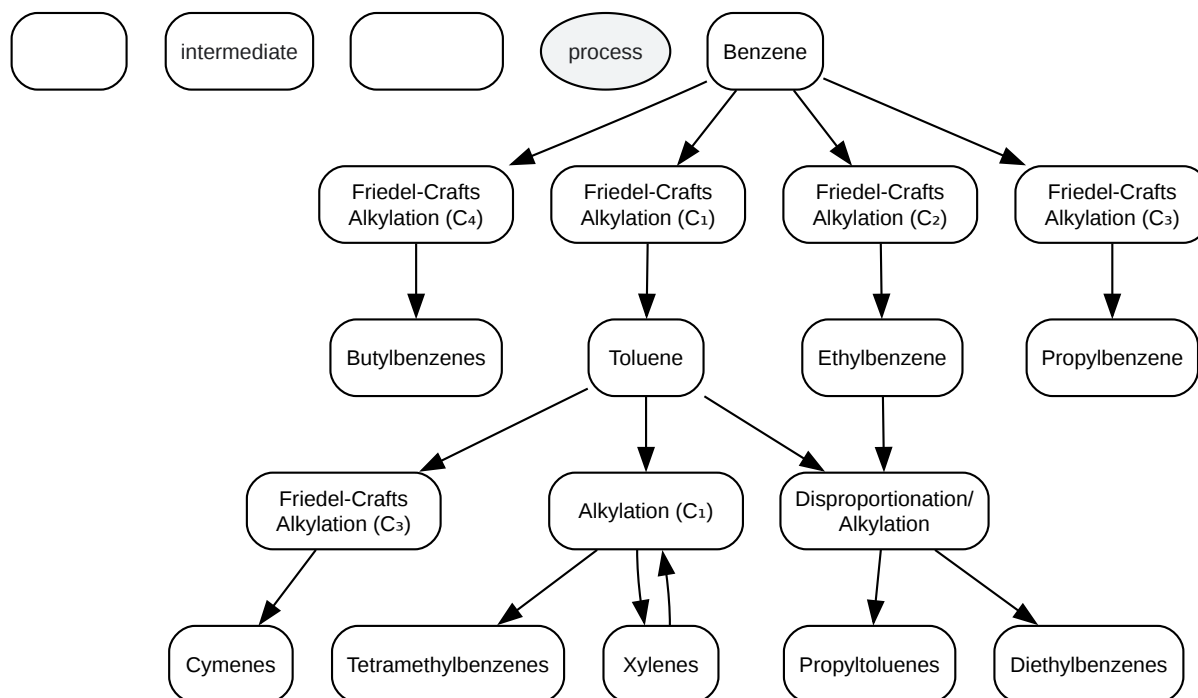
Reaction: Methylation of xylene or pseudocumene using a methylating agent like methyl chloride or methanol in the presence of a suitable catalyst.

Experimental Protocol (from p-xylene):

- **Catalyst and Reactant Setup:** A mixture of p-xylene and a catalyst (e.g., a bifunctional catalyst like $\text{ZnZrO}_x\text{-HZSM-5}$) is prepared.
- **Methylation:** The methylation is carried out with a methylating agent such as methanol or syngas (a mixture of CO and H_2) at elevated temperatures (e.g., 320-400 °C) and pressures (e.g., 3.0 MPa).
- **Separation:** Due to its high melting point, durene can be selectively crystallized from the mixture of its isomers. The reaction product is cooled, and the solid durene is separated by filtration.
- **Purification:** The crude durene can be further purified by recrystallization from a suitable solvent like ethanol.

Logical Relationships in Isomer Synthesis

The synthesis of various $\text{C}_{10}\text{H}_{14}$ isomers often involves a series of interconnected reactions, where the product of one step serves as the reactant for the next. The choice of starting material and reaction conditions dictates the final isomeric product.



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Synthetic relationships between C₁₀H₁₄ isomer families.

Conclusion

The aromatic isomers of C₁₀H₁₄ represent a fascinating and industrially significant class of compounds. Their synthesis, primarily through Friedel-Crafts alkylation and subsequent modifications, allows for the production of a wide array of structures with distinct physical properties. A thorough understanding of these properties and synthetic routes is essential for researchers and professionals in chemistry and drug development for applications ranging from solvents and polymer precursors to intermediates in the synthesis of fine chemicals and pharmaceuticals. This guide provides a foundational reference for further exploration and application of these versatile hydrocarbons.

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